molecular formula C16H32Br2N2 B1674387 N'-(1-adamantylmethyl)pentane-1,5-diamine;dihydrobromide

N'-(1-adamantylmethyl)pentane-1,5-diamine;dihydrobromide

Cat. No.: B1674387
M. Wt: 412.2 g/mol
InChI Key: JMPHTNNJCZDROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

IEM 1754 dihydrobromide is a selective blocker of AMPA/kainate receptors, specifically acting on GluR1 and GluR3 . These receptors are subtypes of ionotropic glutamate receptors, which play a crucial role in fast synaptic transmission in the central nervous system .

Mode of Action

IEM 1754 dihydrobromide operates as a voltage-dependent open-channel blocker of AMPA receptors . It selectively blocks GluR2 subunit-lacking (Ca 2+ -permeable) receptors more potently than GluR2-containing receptors . The antagonistic action of IEM 1754 is dependent on the subunit composition of the receptor, with GluR1 and GluR3 gated channels being more sensitive to blockage than those constituted by GluR2 .

Biochemical Pathways

The primary biochemical pathway affected by IEM 1754 dihydrobromide is the glutamatergic synaptic transmission pathway. By blocking AMPA receptors, IEM 1754 dihydrobromide inhibits the fast synaptic transmission mediated by these receptors . This can lead to downstream effects such as modulation of neuronal excitability and synaptic plasticity .

Pharmacokinetics

It is known that the compound is soluble in water and dmso , which could influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of IEM 1754 dihydrobromide’s action primarily involve the modulation of neuronal activity. By blocking AMPA receptors, the compound can alter synaptic transmission, potentially leading to changes in neuronal excitability and synaptic plasticity . It’s also been noted that IEM 1754 dihydrobromide potently blocks NMDA receptor channels .

Action Environment

The action, efficacy, and stability of IEM 1754 dihydrobromide can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its distribution and bioavailability . Additionally, the compound’s voltage-dependent mode of action suggests that changes in the membrane potential could influence its efficacy . .

Preparation Methods

Chemical Reactions Analysis

IEM-1754 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the dicationic groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce different functional groups to the adamantane core, affecting its binding affinity and potency.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

IEM-1754 is widely used in scientific research due to its ability to block ionotropic glutamate receptors. Its applications include:

    Chemistry: Used as a tool to study the properties and functions of glutamate receptors.

    Biology: Employed in experiments to understand the role of glutamate receptors in neuronal signaling and synaptic transmission.

    Medicine: Investigated for its potential anticonvulsant properties and its effects on neuronal excitability.

    Industry: Utilized in the development of new therapeutic agents targeting glutamate receptors.

Comparison with Similar Compounds

IEM-1754 is compared with other dicationic adamantane derivatives such as IEM-1460 and IEM-1925. While all three compounds are potent blockers of ionotropic glutamate receptors, they differ in their potency and binding characteristics. IEM-1925, for example, has a higher potency due to its phenylcyclohexyl moiety, which enhances its binding affinity . IEM-1460, on the other hand, is similar to IEM-1754 but exhibits different voltage-dependent blocking properties .

Similar compounds include:

Properties

IUPAC Name

N'-(1-adamantylmethyl)pentane-1,5-diamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2.2BrH/c17-4-2-1-3-5-18-12-16-9-13-6-14(10-16)8-15(7-13)11-16;;/h13-15,18H,1-12,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPHTNNJCZDROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNCCCCCN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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